3,3-dimethyl-1-oxo-N-phenyl-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide
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Overview
Description
3,3-dimethyl-1-oxo-N-phenyl-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is a complex organic compound that features a unique structure combining a dibenzo[b,e][1,4]diazepine core with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-1-oxo-N-phenyl-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide typically involves multiple steps, starting with the preparation of the dibenzo[b,e][1,4]diazepine core. This can be achieved through a series of condensation reactions involving appropriate amines and carbonyl compounds. The thiophene ring is then introduced via a cyclization reaction, often using sulfur-containing reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-1-oxo-N-phenyl-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as Grignard reagents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the original compound .
Scientific Research Applications
3,3-dimethyl-1-oxo-N-phenyl-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and inflammation.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-1-oxo-N-phenyl-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or interact with receptors in the nervous system to exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar aromatic structure and are known for their diverse biological activities, including antiviral and anticancer properties.
Thiophene Derivatives: These compounds contain a thiophene ring and are used in various applications, including organic semiconductors and pharmaceuticals.
Uniqueness
3,3-dimethyl-1-oxo-N-phenyl-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is unique due to its combination of a dibenzo[b,e][1,4]diazepine core with a thiophene ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C26H25N3O2S |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
9,9-dimethyl-7-oxo-N-phenyl-6-thiophen-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carboxamide |
InChI |
InChI=1S/C26H25N3O2S/c1-26(2)15-19-23(21(30)16-26)24(22-13-8-14-32-22)29(20-12-7-6-11-18(20)28-19)25(31)27-17-9-4-3-5-10-17/h3-14,24,28H,15-16H2,1-2H3,(H,27,31) |
InChI Key |
DQVKWHBFOOKMBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)NC4=CC=CC=C4)C5=CC=CS5)C(=O)C1)C |
Origin of Product |
United States |
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